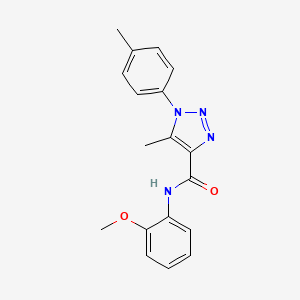

N-(2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-Methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-methyl group, a 4-methylphenyl group at the N1 position, and a 2-methoxyphenyl carboxamide moiety at the C4 position. Its synthesis typically involves coupling 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with 2-methoxyaniline using thionyl chloride as an activating agent . Structural confirmation is achieved via NMR, HRMS, and X-ray crystallography.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-8-10-14(11-9-12)22-13(2)17(20-21-22)18(23)19-15-6-4-5-7-16(15)24-3/h4-11H,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKPWTVIRLCOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step processThe reaction conditions often require the use of a copper(I) catalyst under mild conditions to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the triazole ring or other functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including N-(2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, have demonstrated significant antimicrobial properties. Research indicates that triazoles can act against a variety of pathogens, including bacteria and fungi. For instance, compounds with triazole moieties have been shown to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Anticancer Activity

The anticancer potential of triazole derivatives is notable, with several studies reporting their efficacy in inhibiting cancer cell proliferation. The incorporation of the triazole ring enhances the solubility and metabolic stability of compounds, making them suitable candidates for cancer therapy. In vitro studies have indicated that derivatives can inhibit growth across multiple cancer cell lines . Specifically, compounds containing the triazole structure have been evaluated against a panel of 60 human cancer cell lines, demonstrating growth inhibition in various types of cancer .

Antimicrobial Efficacy

A study highlighted the synthesis of various triazole derivatives and their antimicrobial activities against clinical isolates of MRSA. The synthesized compounds were evaluated for Minimum Inhibitory Concentrations (MIC), revealing that some derivatives exhibited MIC values lower than conventional antibiotics .

Anticancer Screening

In another case study focusing on anticancer properties, a series of triazole derivatives were screened against different cancer cell lines. The results showed that certain compounds led to over 60% growth inhibition in several cell types at specific concentrations . This underscores the potential of these compounds in developing new anticancer therapies.

Data Table: Summary of Applications

| Application | Activity Type | Notable Findings |

|---|---|---|

| Antimicrobial | Bacterial/Fungal | Effective against MRSA; lower MIC than standard drugs |

| Anticancer | Growth Inhibition | Over 60% inhibition in multiple cancer cell lines |

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on .

Biological Activity

N-(2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of N-(2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is . It features a triazole ring that is known for its role in various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance:

- Mechanism of Action : The compound has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to reduced proliferation of cancer cells .

- In Vitro Studies : In a study involving various cancer cell lines (MCF-7, HCT-116, and HepG2), compounds similar to N-(2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited IC50 values as low as 1.1 µM against MCF-7 cells, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-triazole | MCF-7 | 1.1 |

| Comparative Standard (Doxorubicin) | MCF-7 | 1.2 |

| 5-Fluorouracil | MCF-7 | 18.74 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Efficacy Against Pathogens : The compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with some derivatives demonstrating better activity than standard antibiotics .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives are well-documented:

- Cytokine Production : Compounds similar to N-(2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-triazole have been reported to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases .

Case Studies

Several case studies have investigated the biological activities of triazole compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves a multi-step process starting with the condensation of substituted anilines and isocyanates, followed by cyclization using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Reaction optimization includes adjusting temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol% CuI). Evidence from analogous triazole derivatives shows yields exceeding 80% when using stoichiometric control of azide precursors and inert atmospheres . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Confirm regioselectivity of the triazole ring and substituent positions. For example, the methoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.2 ppm, while the triazole methyl group resonates at δ 2.4–2.6 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How do structural features such as dihedral angles and hydrogen bonding patterns influence the biological activity of this compound?

- Methodology : X-ray crystallography reveals that the dihedral angle between the triazole and methoxyphenyl rings (e.g., 74.79° in analogous structures) impacts molecular planarity, affecting binding to enzyme active sites like COX-2 . Intramolecular N-H⋯N hydrogen bonds (e.g., N3-H⋯N2, 2.1 Å) stabilize the bioactive conformation, enhancing inhibitory potency . Computational tools like Gaussian (DFT calculations) can model these interactions to predict activity .

Q. What strategies can be employed to analyze discrepancies in reported biological activity data across different studies?

- Methodology :

- Statistical Meta-Analysis : Pool data from independent studies (e.g., IC50 values against cancer cell lines) to identify outliers and assess variability using tools like GraphPad Prism .

- Dose-Response Validation : Re-evaluate activity under standardized conditions (e.g., 72-hour MTT assays, 10 μM–100 nM concentration ranges) to control for assay-specific artifacts .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with fluorine) to isolate key pharmacophores. For example, fluorinated analogs show enhanced solubility and HDAC inhibition .

Q. What computational methods are suitable for predicting the binding interactions of this compound with target enzymes like COX-2 or HDACs?

- Methodology :

- Molecular Docking (AutoDock Vina) : Simulate binding poses using crystal structures of COX-2 (PDB: 5KIR) or HDAC2 (PDB: 4LXJ). Focus on interactions with catalytic residues (e.g., COX-2 Tyr385 or HDAC2 Asp181) .

- Molecular Dynamics (MD) Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) and hydrogen bond occupancy .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., methyl vs. ethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.